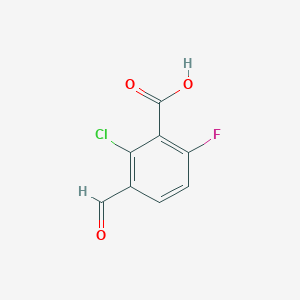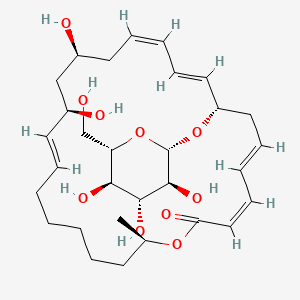
Gageomacrolactin 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gageomacrolactin 3 is a chemical compound . It is one of the variants of Geomacrolactin (GML), a natural polymer produced by the Gram-positive bacteria Bacillus subtilis. The monomeric unit of Gageomacrolactin 3 consists of a cyclic lactone ring and a long aliphatic side chain.
Molecular Structure Analysis
The molecular structure of Gageomacrolactin 3 includes a cyclic lactone ring and a long aliphatic side chain . Its molecular formula is C30H46O10.Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties:
- Gageomacrolactin 3, derived from marine bacteria, has been identified as a potent antimicrobial agent. A study on compounds isolated from Bacillus subtilis, a marine-derived bacterium, found that gageomacrolactins, including gageomacrolactin 3, displayed strong antibacterial properties against both Gram-positive and Gram-negative bacteria. These compounds also exhibited significant antifungal activity against a range of pathogenic fungi, suggesting their potential as effective antimicrobial agents (Tareq et al., 2013).
Cancer Research:
- Gageomacrolactin 3 is among the compounds identified with potential as leads for new antibiotics, especially in the context of cancer research. A review of antibacterial compounds obtained from marine-derived bacteria between 2010 and 2015 highlighted gageomacrolactins as promising candidates for developing new therapeutic agents against various types of cancer (Schinke et al., 2017).
Role in Biochemical Pathways and Cell Biology:
- While not directly related to gageomacrolactin 3, the GAGE gene set enrichment analysis method offers insight into related gene expression data analysis. This method, applicable to datasets with varying sample sizes and experimental designs, can aid in understanding the regulatory mechanisms in which compounds like gageomacrolactin 3 might be involved (Luo et al., 2009).
Eigenschaften
IUPAC Name |
(3Z,5E,8S,9E,11Z,14S,16R,17E,24R)-14,16-dihydroxy-24-methyl-8-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclotetracosa-3,5,9,11,17-pentaen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O10/c1-21-13-7-3-2-4-8-14-22(32)19-23(33)15-9-5-10-16-24(17-11-6-12-18-26(34)38-21)39-30-29(37)28(36)27(35)25(20-31)40-30/h5-6,8-12,14,16,18,21-25,27-33,35-37H,2-4,7,13,15,17,19-20H2,1H3/b9-5-,11-6+,14-8+,16-10+,18-12-/t21-,22+,23+,24-,25+,27+,28-,29+,30+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEUKSNRFPKEMR-VSIUFNMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCC=CC(CC(CC=CC=CC(CC=CC=CC(=O)O1)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCCC/C=C/[C@@H](C[C@H](C/C=C\C=C\[C@H](C/C=C/C=C\C(=O)O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gageomacrolactin 3 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

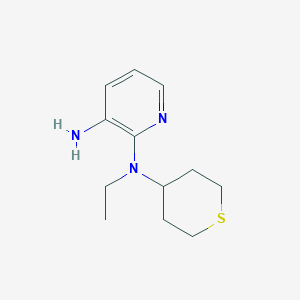



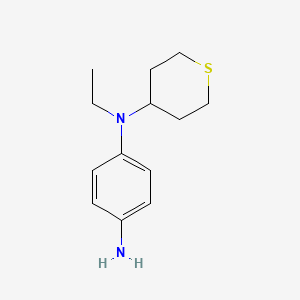
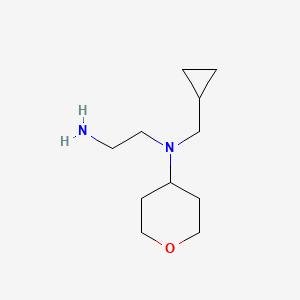
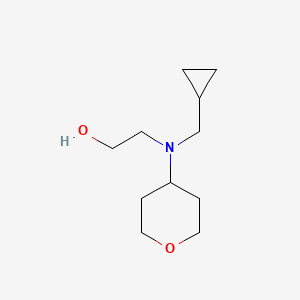
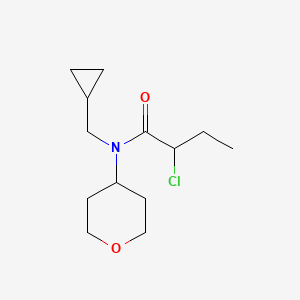
![6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1492882.png)
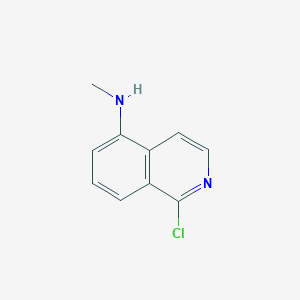
![6-[(Benzyloxy)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1492884.png)
